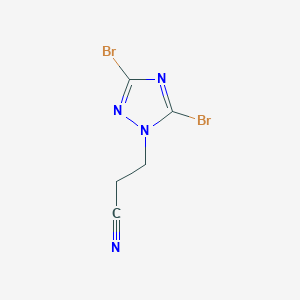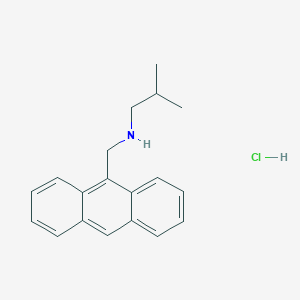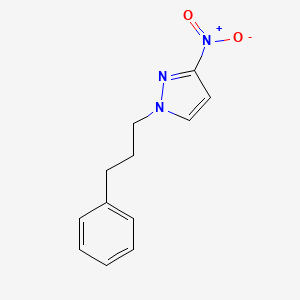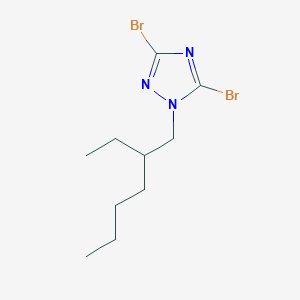
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound also contains bromine atoms and a nitrile group .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with various reagents . The synthesis process has been improved to address issues such as low yield and poor regioselectivity . Key concepts in the synthesis include the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole and the de novo synthesis of the triazole core .Molecular Structure Analysis
The molecular structure of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile can be represented by the SMILES stringBrc1n[nH]c(Br)n1, as provided by Sigma-Aldrich . The compound has a molecular weight of 226.86 .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Material Science
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile and its derivatives have diverse applications in the field of material science and organic synthesis. For instance, dibromo-triazoles have been used as precursors in the synthesis of amino derivatives through amination with hydroxylamine-O-sulphonic acid, yielding compounds with potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and systemic nature (H.-X. Yu et al., 2014). Additionally, functionalized triazoles have been incorporated into metal-organic frameworks (MOFs), demonstrating their utility in the design of new materials with potential applications in catalysis and gas storage (G. A. Senchyk et al., 2013).
Antimicrobial and Antifungal Activities
Compounds derived from 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile have shown significant biological activities. For example, novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles displayed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, with some compounds exhibiting excellent anticonvulsant activity (A. Rajasekaran et al., 2006). These findings highlight the potential of triazole derivatives in developing new therapeutic agents.
Energetic Materials and Explosives
The triazole ring, known for its high nitrogen content and heat of formation, has been explored for the development of energetic materials. Salts of trinitromethyl-substituted triazoles represent a new class of highly dense energetic materials with promising detonation properties and thermal stability, which could surpass traditional explosives like RDX in performance (Venugopal Thottempudi & J. Shreeve, 2011).
Therapeutic Applications
Beyond material science and energetic materials, derivatives of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile have shown potential in therapeutic applications. The synthesis of various 1,2,4-triazole derivatives indicates their utility in addressing significant health issues like cancer, showcasing their antifungal, antidepressant, and especially anticancer properties (А. Rud et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,5-dibromo-1,2,4-triazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N4/c6-4-9-5(7)11(10-4)3-1-2-8/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMSRFKPWJRYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=NC(=N1)Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361697.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)
![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)

![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)


